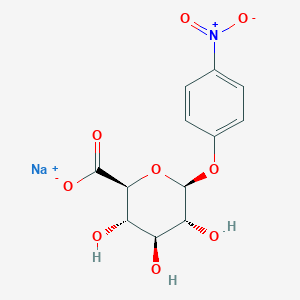

Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

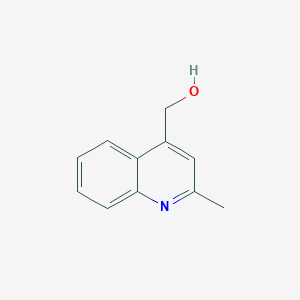

“Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylate” is a complex organic compound. The numbers (2, 3, 4, 5, 6) in the name refer to the carbons that are stereogenic . The compound has been used in various chemical reactions .

Synthesis Analysis

The synthesis of this compound involves a solution of (2S,3S,4S,5R,6S)-methyl 3,4,5-triacetoxy-6-(4-(hydroxymethyl)-2-nitrophenoxy)-tetrahydro-2H-pyran-2-carboxylate in ethyl acetate. Tetrahydrofuran and platinum dioxide are added to this solution .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple chiral centers. The (2S,3S,4S,5R,6S) notation indicates the configuration of these chiral centers .Chemical Reactions Analysis

This compound has been used in various chemical reactions. For example, it has been used in reactions involving tetrahydrofuran and platinum dioxide .Aplicaciones Científicas De Investigación

Biomedical Industry

Summary of the Application

This compound is commonly used in the biomedical industry . It is primarily employed as a substrate for the detection and quantification of β-glucuronidase activity in various biological samples .

Methods of Application

The compound is introduced into a biological sample where it interacts with β-glucuronidase, an enzyme that is present in many tissues and body fluids. The interaction between the compound and the enzyme results in a reaction that can be measured and quantified .

Results or Outcomes

The results of this application can provide valuable information about the level of β-glucuronidase activity in the sample, which can be useful in various biomedical research and diagnostic applications .

Detection of β-glucuronidase Activity

Summary of the Application

The compound is used as a substrate for the detection of β-glucuronidase activity . This enzyme is widely distributed in mammalian tissues, body fluids, and microbiota. Abnormal changes of β-glucuronidase activity are often correlated with the occurrence of diseases and deterioration of water quality .

Methods of Application

The compound is used in various sensing strategies for the detection of β-glucuronidase activity, including colorimetric sensing, fluorescent sensing, and electrochemical sensing .

Results or Outcomes

The detection of β-glucuronidase activity is of great significance in biomedicine and environmental health such as cancer diagnosis and water monitoring .

Urine Sample Analysis

Summary of the Application

The compound is used for determining the β-glucuronidase activity in urine samples . This can be useful in diagnosing certain medical conditions .

Methods of Application

The compound is introduced into a urine sample and the resulting reaction with β-glucuronidase is measured .

Results or Outcomes

The results can provide valuable information about the level of β-glucuronidase activity in the urine, which can be indicative of certain health conditions .

Bacterial Activity Analysis

Summary of the Application

The compound is used to measure the β-glucuronidase activity of bacteria in caecum content digesta and bovine liver . This can be useful in understanding the metabolic activities of these bacteria .

Methods of Application

The compound is introduced into a sample containing the bacteria and the resulting reaction with β-glucuronidase is measured .

Results or Outcomes

The results can provide valuable information about the level of β-glucuronidase activity in the bacteria, which can be indicative of their metabolic activities .

Inhibitory Effect Analysis

Summary of the Application

The compound has been used to study the inhibitory effect of Phyllanthus amarus extracts on β-glucuronidase . This can be useful in developing new therapeutic strategies .

Methods of Application

The compound is introduced into a sample containing the Phyllanthus amarus extracts and the resulting reaction with β-glucuronidase is measured .

Results or Outcomes

The results can provide valuable information about the inhibitory effect of the extracts on β-glucuronidase, which can be indicative of their potential therapeutic benefits .

Propiedades

IUPAC Name |

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO9.Na/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-3-1-5(2-4-6)13(19)20;/h1-4,7-10,12,14-16H,(H,17,18);/q;+1/p-1/t7-,8-,9+,10-,12+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSCXLWCVBZJEE-BLKPXHQLSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12NNaO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462816 |

Source

|

| Record name | Sodium 4-nitrophenyl beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylate | |

CAS RN |

89772-41-8 |

Source

|

| Record name | Sodium 4-nitrophenyl beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1312575.png)

![1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine](/img/structure/B1312596.png)